Periplocoside M
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20+,22+,23-,24+,25+,26-,28+,29-,31+,32+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNKFNCRCGQRL-OIFJRFLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of Periplocoside M: An In-depth Technical Guide Utilizing NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Periplocoside M, a pregnane (B1235032) glycoside, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Introduction
This compound is a member of the pregnane glycoside family, a class of natural products known for their diverse biological activities. These compounds are characterized by a steroid aglycone linked to one or more sugar moieties. The precise determination of their complex three-dimensional structures is crucial for understanding their structure-activity relationships and for advancing their potential therapeutic applications. NMR spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural determination of such complex molecules in solution.
This guide will detail the experimental protocols and present the key NMR data that form the basis for the structural elucidation of this compound.
Data Presentation: NMR Spectral Data of this compound
The structural backbone of this compound was meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Data of this compound (500 MHz, C₅D₅N)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.25 | m | |
| 2 | 1.80 | m | |
| 3 | 3.95 | m | |
| 4 | 2.10, 1.55 | m | |
| 5 | 1.40 | m | |
| 6 | 1.50, 1.35 | m | |
| 7 | 1.65, 1.10 | m | |
| 9 | 1.15 | m | |
| 11 | 1.75, 1.60 | m | |
| 12 | 4.15 | dd | 10.0, 4.0 |
| 14 | 1.90 | m | |
| 15 | 2.20, 1.50 | m | |
| 16 | 2.55 | m | |
| 17 | 2.30 | m | |
| 18-CH₃ | 0.95 | s | |
| 21-CH₃ | 2.25 | s | |
| Sugar Moiety (β-D-Cymarose) | |||
| 1' | 4.80 | d | 8.0 |
| 2' | 2.15 | m | |
| 3' | 3.60 | m | |
| 4' | 3.40 | m | |
| 5' | 3.85 | m | |
| 6'-CH₃ | 1.30 | d | 6.0 |
| 3'-OCH₃ | 3.45 | s | |
| Sugar Moiety (β-D-Oleandrose) | |||
| 1'' | 4.90 | d | 8.0 |
| 2'' | 2.20 | m | |
| 3'' | 3.65 | m | |
| 4'' | 3.45 | m | |
| 5'' | 3.90 | m | |
| 6''-CH₃ | 1.35 | d | 6.0 |
Table 2: ¹³C NMR Data of this compound (125 MHz, C₅D₅N)
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Sugar Moiety (β-D-Cymarose) | ||
| 1 | 38.5 | 1' | 101.8 |
| 2 | 30.1 | 2' | 36.5 |
| 3 | 78.2 | 3' | 82.1 |
| 4 | 39.0 | 4' | 75.5 |
| 5 | 45.1 | 5' | 70.2 |
| 6 | 29.8 | 6' | 18.5 |
| 7 | 32.5 | 3'-OCH₃ | 57.8 |
| 8 | 41.2 | Sugar Moiety (β-D-Oleandrose) | |
| 9 | 55.3 | 1'' | 102.5 |
| 10 | 37.8 | 2'' | 37.0 |
| 11 | 22.1 | 3'' | 78.9 |
| 12 | 72.5 | 4'' | 73.1 |
| 13 | 44.8 | 5'' | 71.5 |
| 14 | 85.1 | 6'' | 18.8 |
| 15 | 35.6 | ||
| 16 | 28.2 | ||
| 17 | 60.5 | ||
| 18 | 16.2 | ||
| 19 | 24.1 | ||
| 20 | 211.5 | ||
| 21 | 31.5 |
Experimental Protocols
The structural elucidation of this compound relies on a series of meticulously executed NMR experiments. The following protocols are representative of the methodologies employed for the analysis of pregnane glycosides.
Sample Preparation
A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N). Pyridine-d₅ is often chosen for its excellent solvating power for polar glycosides and its ability to minimize signal overlap. The solution is then transferred to a 5 mm NMR tube for analysis.
NMR Instrumentation
All NMR spectra are acquired on a high-field spectrometer, such as a Bruker 500 MHz instrument, equipped with a cryoprobe to enhance sensitivity.
1D NMR Experiments
-
¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.
-
¹³C NMR: A proton-decoupled carbon spectrum is recorded to determine the chemical shifts of all carbon atoms in the molecule.
2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton spin-spin coupling networks, allowing for the tracing of connectivities within the aglycone and the individual sugar rings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbon atoms, enabling the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for connecting different structural fragments. It reveals correlations between protons and carbons separated by two or three bonds, which is essential for determining the linkages between the sugar units and the attachment points of the sugar chain to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They are critical for determining the stereochemistry of the aglycone and the glycosidic linkages.
Mandatory Visualizations
The logical workflow of the structural elucidation process and the key correlations derived from 2D NMR experiments can be visualized using diagrams.
Caption: Workflow for the structural elucidation of this compound.
Caption: Key HMBC correlations establishing the glycosidic linkages.
Conclusion
The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the complete assignment of all proton and carbon signals was achieved, the connectivity of the aglycone and sugar moieties was established, and the stereochemistry of the molecule was determined. This detailed structural information is a prerequisite for any further investigation into the pharmacological properties and potential therapeutic applications of this compound.
A Technical Guide to the Putative Biosynthesis of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a complex, naturally occurring C21-steroidal glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine.[1][2] Like other members of the periplocoside family, it consists of a pregnane-type aglycone linked to an oligosaccharide chain. These compounds have garnered significant interest for their potent biological activities, including immunosuppressive and antitumor effects.[1] this compound, for instance, has demonstrated notable activity against human A-549 lung cancer and HepG2 liver cancer cell lines.[1]
Despite the elucidation of its chemical structure and promising bioactivities, the precise enzymatic pathway responsible for the biosynthesis of this compound in Periploca sepium remains uncharacterized. This technical guide aims to bridge this knowledge gap by presenting a scientifically grounded, putative biosynthetic pathway. Drawing upon established principles of steroid and glycoside metabolism in plants, this document outlines the likely sequence of enzymatic reactions, key intermediate molecules, and the enzyme families involved. It is intended to serve as a foundational resource for researchers seeking to unravel this pathway, enabling future efforts in metabolic engineering and synthetic biology for the sustainable production of this valuable compound.
Putative Biosynthesis of the this compound Aglycone
The biosynthesis of the steroidal core (aglycone) of this compound is proposed to originate from cholesterol, following the well-established isoprenoid pathway. In plants, steroids are synthesized from the cyclization of squalene (B77637) to form cycloartenol, which is subsequently converted to cholesterol.[3][4] The formation of the C21 pregnane (B1235032) skeleton and its subsequent decoration with functional groups likely involves two major classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs).
-
Formation of Pregnenolone (B344588) from Cholesterol: The initial and critical step in forming the C21 steroid backbone is the side-chain cleavage of cholesterol. This reaction is catalyzed by a specialized Cytochrome P450 enzyme, analogous to the cholesterol side-chain cleavage enzyme (P450scc) in animals, to produce pregnenolone. This C21 steroid serves as the foundational precursor for a vast array of pregnane derivatives in plants.[4][5]
-
Tailoring of the Pregnane Core: Following the formation of pregnenolone, the pregnane skeleton undergoes a series of regio- and stereospecific modifications. These tailoring reactions are essential for creating the unique functionality of the this compound aglycone.
-
Hydroxylation Events: Cytochrome P450s are paramount in catalyzing hydroxylation at various positions on the steroid nucleus. For the this compound aglycone, this would involve hydroxylations at the C-5, C-14, and C-17 positions. Different CYP families are known to exhibit high specificity for different carbons on the steroid scaffold.[2]
-
Oxidation/Reduction: Hydroxysteroid dehydrogenases (HSDs) likely play a role in interconverting hydroxyl groups and keto groups at specific positions, further diversifying the structure.
-
This sequence of modifications results in the formation of the specific poly-hydroxylated pregnane aglycone ready for glycosylation.
Glycosylation of the Aglycone
Glycosylation is a crucial final step that significantly impacts the solubility, stability, and biological activity of natural products. In the biosynthesis of this compound, a complex oligosaccharide chain is attached to the C-3 hydroxyl group of the aglycone. This process is mediated by a series of UDP-dependent glycosyltransferases (UGTs).
Plant UGTs are a large and diverse family of enzymes, often belonging to the GT1 family, that catalyze the transfer of a sugar moiety from a nucleotide-activated sugar donor (e.g., UDP-glucose, UDP-rhamnose) to an acceptor molecule. The assembly of the this compound sugar chain is a sequential process:
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Initiation: A specific UGT initiates the process by attaching the first sugar residue directly to the C-3 hydroxyl of the pregnane aglycone.
-
Elongation: Subsequent, distinct UGTs act in a step-wise manner, adding further sugar units to the growing chain. Each UGT exhibits high regio- and stereo-specificity, ensuring the formation of the correct glycosidic linkages (e.g., 1→4 or 1→6) and the precise structure of the final oligosaccharide.
The culmination of these enzymatic steps is the fully assembled this compound molecule.
Visualization of the Putative Pathway
The following diagram illustrates the proposed biosynthetic pathway from the central precursor, cholesterol, to the final product, this compound.
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data
While specific enzymatic data for the this compound pathway is unavailable, studies on Periploca sepium provide quantitative information regarding the accumulation and biological activity of related compounds.
Table 1: Concentration of Periplocin in Periploca sepium Tissues
| Plant Part | Periplocin Content (%) |
| Root Bark | 1.03 |
| Stem Bark | 0.65 |
| Xylem of Stem | 0.39 |
| Xylem of Root | 0.26 |
| Leaves & Fruit | Not Detected |
| (Data sourced from Liu et al., 2006) |
Table 2: Insecticidal Activity of Periplocosides against M. separata
| Compound | LD50 (μ g/larva ) |
| Periplocoside T (PST) | 1.31 |
| Periplocoside F (PSF) | 3.42 |
| Periplocoside D (PSD) | 3.94 |
| (Data sourced from Feng et al., 2021) |
Table 3: Immunosuppressive Activity of Selected Pregnane Glycosides from Periploca Species
| Compound | T-Lymphocyte Proliferation IC50 (μM) |
| Periplocoside C | 0.29 - 1.97 (range for active compounds) |
| Other active glycosides | 0.29 - 1.97 (range for active compounds) |
| (Data represents the range reported for several active compounds in the study by Feng et al., 2008) |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires an integrated, multi-faceted experimental approach. The following protocols outline a general workflow for identifying the genes and characterizing the enzymes involved.
Protocol 1: Candidate Gene Discovery via Omics Approaches
-
Tissue Selection: Based on quantitative data (Table 1), select tissues with high concentrations of periplocosides, such as the root bark of P. sepium.
-
Transcriptome Sequencing (RNA-Seq): Extract total RNA from high-producing and low-producing tissues (or plants under different conditions) and perform deep sequencing.
-
Co-expression Analysis: Analyze the transcriptomic data to identify genes whose expression patterns correlate with the accumulation of this compound. This creates a list of candidate genes.
-
Gene Annotation: Prioritize candidates that are annotated as Cytochrome P450s, hydroxysteroid dehydrogenases, and UDP-glycosyltransferases, as these are the most likely enzyme families involved.
Protocol 2: In Vitro Enzyme Characterization via Heterologous Expression
-
Gene Cloning: Synthesize or clone the full-length coding sequences of candidate genes identified in Protocol 1.
-
Heterologous Expression: Express the candidate enzymes in a well-characterized system, such as E. coli or baker's yeast (Saccharomyces cerevisiae). Plant-based transient expression in Nicotiana benthamiana is also highly effective as it provides a native-like cellular environment.
-
Enzyme Assays:
-
Prepare cell-free extracts or purify the recombinant enzymes.
-
Incubate the enzyme with a putative substrate (e.g., pregnenolone for a candidate CYP, or the this compound aglycone for a candidate UGT) and necessary co-factors (NADPH for CYPs, UDP-sugar for UGTs).
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of substrate to the expected product.
-
Protocol 3: In Vivo Gene Function Validation
-
Gene Silencing: Use RNA interference (RNAi) or CRISPR/Cas9 gene editing techniques to specifically silence or knock out a candidate gene in P. sepium (if a transformation protocol is available).
-
Metabolite Profiling: Grow the genetically modified plants and perform metabolomic analysis on the relevant tissues.
-
Functional Confirmation: A significant reduction or complete absence of this compound or a key pathway intermediate in the modified plant, compared to wild-type controls, provides strong evidence for the gene's function in the biosynthetic pathway.
The following diagram illustrates this general experimental workflow.
Caption: A general workflow for elucidating a plant natural product pathway.
Conclusion
The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzyme families to first construct a C21 pregnane steroid and then decorate it with a specific oligosaccharide chain. While the exact enzymes and genes remain to be discovered, the putative pathway presented in this guide provides a robust framework based on extensive knowledge from related areas of plant biochemistry. The proposed involvement of Cytochrome P450s and UDP-glycosyltransferases is highly probable. The experimental strategies outlined here, combining modern omics techniques with rigorous biochemical characterization, represent a clear path forward for the definitive elucidation of this pathway. Unraveling the biosynthesis of this compound will not only deepen our understanding of plant specialized metabolism but also pave the way for its biotechnological production, ensuring a sustainable supply for future pharmacological development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periplocoside B | C56H88O19 | CID 163974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periplocin | C36H56O13 | CID 14463159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early-Stage Research on Periplocosides: A Technical Guide to Anticancer Potential and Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocosides, a class of steroidal glycosides isolated from plants of the Periploca genus, have emerged as a subject of significant interest in early-stage anticancer research. Notably, compounds such as Periplocoside M and the closely related Periplocin, both derived from the root bark of Periploca sepium, have demonstrated potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer activity, underlying mechanisms of action, and the experimental protocols used for their evaluation. Due to the nascent stage of research, this document focuses on naturally occurring Periplocosides, as data on synthetic derivatives remains limited.
Quantitative Data on Anticancer Activity
The cytotoxic potential of Periplocosides has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for this activity. This compound has shown notable activity against lung and liver cancer cells[1]. Periplocin has been studied more extensively and exhibits a broad range of activity against various lung cancer cell lines[2].
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound | A-549 | Lung Carcinoma | 4.84[1] |
| HepG2 | Hepatocellular Carcinoma | 7.06[1] | |
| Periplocin | Nine Lung Cancer Cell Lines | Lung Cancer | 0.12 to 53[2] |
Mechanism of Action: Signaling Pathway Modulation
Research indicates that Periplocosides exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key intracellular signaling pathways. Periplocin, in particular, has been shown to influence the PI3K/Akt/mTOR and ERK signaling cascades, which are critical regulators of cell survival, proliferation, and apoptosis[2][3].
PI3K/Akt/mTOR and ERK Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated, preventing apoptosis[4][5][6]. Similarly, the Extracellular signal-regulated kinase (ERK) pathway plays a complex role in cell fate, where sustained activation can, under certain conditions, promote apoptosis[1][7][8]. Periplocin has been found to inhibit AKT and ERK phosphorylation, thereby blocking these pro-survival signals and facilitating apoptosis in cancer cells[2].
The diagram below illustrates the proposed mechanism of action where Periplocin inhibits the PI3K/Akt/mTOR and ERK pathways, leading to the induction of apoptosis.
References
- 1. ERK and cell death: Mechanisms of ERK‐induced cell death – apoptosis, autophagy and senescence | Semantic Scholar [semanticscholar.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Studies of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M belongs to the family of cardiac glycosides isolated from the root bark of Periploca sepium. While direct in vivo xenograft studies specifically investigating this compound are limited in publicly available literature, extensive research on structurally and functionally related cardiac glycosides from the same source, such as Periplocin and Periplocymarin, provides a strong foundation for designing and conducting preclinical evaluations. These compounds have demonstrated significant anti-tumor effects in various cancer models by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways.
This document provides a detailed application note and a generalized protocol for conducting in vivo xenograft studies with this compound, based on the established methodologies for its analogues. The provided protocols and data should be adapted and optimized for specific cancer cell lines and research objectives.
Postulated Mechanism of Action
Based on studies of related compounds, this compound is anticipated to exert its anti-cancer effects through the induction of apoptosis and inhibition of cell proliferation. The primary signaling pathways implicated in the action of similar cardiac glycosides include the PI3K/Akt/mTOR and AMPK/mTOR pathways.[1][2][3] Periplocin has been shown to activate the AMPK/mTOR pathway, leading to apoptosis in pancreatic cancer cells.[1][4] Similarly, Periplocymarin has been found to impair the PI3K/Akt signaling pathway in colorectal cancer cells, resulting in apoptosis.[5]
Data Presentation
The following tables summarize quantitative data from in vivo xenograft studies conducted with Periplocin and Periplocymarin, which can serve as a reference for designing studies with this compound.
Table 1: Summary of In Vivo Xenograft Model Parameters for Related Cardiac Glycosides
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Route & Schedule | Dosage |
| Periplocin | Pancreatic Cancer | CFPAC1 | BALB/c nude mice | Intraperitoneal | Not Specified |
| Periplocin | Hepatocellular Carcinoma | HCC cells | SCID mice | Intraperitoneal, daily | 5 mg/kg (days 15-29), 20 mg/kg (days 29-35) |
| Periplocymarin (PPM) | Colorectal Cancer | Not Specified | Subcutaneous xenograft mouse model | Not Specified | Not Specified |
Table 2: Summary of In Vivo Efficacy Data for Related Cardiac Glycosides
| Compound | Cancer Type | Key Findings |
| Periplocin | Pancreatic Cancer | Significantly inhibited the growth of CFPAC1 xenografts in nude mice.[4] |
| Periplocin | Hepatocellular Carcinoma | Significantly inhibited tumor growth.[6] |
| Periplocymarin (PPM) | Colorectal Cancer | Demonstrated anti-cancer effects in a subcutaneous xenograft mouse model.[5] |
Experimental Protocols
This section outlines a detailed protocol for an in vivo xenograft study with this compound, adapted from studies on Periplocin and Periplocymarin.
Protocol: In Vivo Xenograft Model for this compound Studies
1. Cell Culture and Animal Models:
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., CFPAC1 for pancreatic cancer, HCT 116 or RKO for colorectal cancer).[4][5] Culture cells in recommended media and conditions.
-
Animals: Use immunodeficient mice (e.g., BALB/c nude mice or SCID mice), typically 4-6 weeks old.[4][6] Acclimatize the animals for at least one week before the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[6]
-
Monitor the mice for tumor formation.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Control Group: Administer the vehicle (e.g., PBS or DMSO solution) according to the same schedule as the treatment group.
-
Treatment Group: Prepare this compound at the desired concentration in the vehicle. Based on related compounds, a starting dose could be in the range of 1-5 mg/kg.[6] Administer this compound via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).[6]
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-4 days.[6] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice every 2-4 days as an indicator of toxicity.[6]
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 3-4 weeks of treatment).
-
Tissue Collection: At the end of the study, excise the tumors, weigh them, and fix them in formalin for histological analysis or snap-freeze them for molecular analysis.
5. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Perform immunohistochemical staining of tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[6]
-
Conduct Western blot analysis on tumor lysates to assess the expression levels of proteins in the targeted signaling pathways.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Postulated signaling pathways affected by this compound.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Efficacy of Periplocoside M: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-cancer efficacy of Periplocoside M, a natural cardiac glycoside, through a series of robust cell-based assays. The protocols outlined below detail methods for assessing cell viability, apoptosis, cell cycle progression, and cell migration and invasion. Quantitative data derived from studies on the closely related and functionally similar compound, periplocin (B192072), are presented to illustrate expected outcomes.
Overview of this compound's Anti-Cancer Activity
This compound and its aglycone, periplocin, have demonstrated significant anti-tumor effects across a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion. These effects are mediated through the modulation of key cellular signaling pathways, including the AMPK/mTOR, MAPK, and Wnt/β-catenin pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of periplocin on various cancer cell lines, serving as a reference for expected outcomes when testing this compound.
Table 1: IC50 Values of Periplocin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | Incubation Time (hours) |
| HuT 78 | Lymphoma | 484.94 ± 24.67 | 72 |
| Jurkat | Lymphoma | 541.68 ± 58.47 | 72 |
| SCC-15 | Oral Squamous Cell Carcinoma | Not explicitly stated, but significant inhibition at 50-400 ng/mL | 24, 48, 72 |
| CAL-27 | Oral Squamous Cell Carcinoma | Not explicitly stated, but significant inhibition at 50-400 ng/mL | 24, 48, 72 |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but significant inhibition at 125-250 nM | Not specified |
| CFPAC-1 | Pancreatic Cancer | Not explicitly stated, but significant inhibition at 125-250 nM | Not specified |
Table 2: Apoptosis Induction by Periplocin
| Cell Line | Concentration (ng/mL) | Apoptotic Rate (%) | Incubation Time (hours) |
| HuT 78 | 100 | 16.43 ± 7.08 | 48[1] |
| HuT 78 | 200 | 27.92 ± 5.15 | 48[1] |
| HuT 78 | 400 | 45.90 ± 8.69 | 48[1] |
| Jurkat | 100 | 5.77 ± 1.83 | 48[1] |
| Jurkat | 200 | 10.11 ± 1.12 | 48[1] |
| Jurkat | 400 | 10.61 ± 0.50 | 48[1] |
| SCC-15 | 50 | 7.85 | 48[1] |
| SCC-15 | 100 | 27.57 | 48[1] |
| CAL-27 | 50 | 4.23 | 48[1] |
| CAL-27 | 100 | 22.28 | 48[1] |
Table 3: Cell Cycle Arrest Induced by Periplocin
| Cell Line | Concentration (ng/mL) | % of Cells in G2/M Phase | Incubation Time (hours) |
| HuT 78 (Control) | 0 | 15.13 ± 0.53 | 48[1] |
| HuT 78 | 100 | 23.38 ± 1.71 | 48[1] |
| HuT 78 | 200 | 28.36 ± 5.13 | 48[1] |
| HuT 78 | 400 | 41.15 ± 8.48 | 48[1] |
| Jurkat (Control) | 0 | 15.48 ± 0.65 | 48[1] |
| Jurkat | 100 | 16.41 ± 1.79 | 48[1] |
| Jurkat | 200 | 25.39 ± 2.70 | 48[1] |
| Jurkat | 400 | 24.28 ± 1.63 | 48[1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1-2x10⁵ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free and complete culture medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed 5x10⁴ cells in 200 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
For Migration Assay: Follow the same procedure but without the Matrigel coating.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope. Calculate the average number of migrated/invaded cells per field.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.
References
Application Notes: Investigating the Immunomodulatory Effects of Periplocoside M on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the potential of Periplocoside M, a natural compound isolated from Cortex Periplocae, as a modulator of T-lymphocyte activation. The methodologies outlined below are essential for characterizing the compound's mechanism of action and its therapeutic potential for T-cell-mediated autoimmune diseases.
Introduction
T-lymphocytes are pivotal players in the adaptive immune system. Their activation is a critical event that, when dysregulated, can lead to autoimmune disorders such as rheumatoid arthritis. This compound belongs to a class of cardiac glycosides found in Cortex Periplocae, a traditional medicine used for autoimmune conditions.[1] Related compounds, such as Periplocoside E, have demonstrated immunosuppressive properties by inhibiting T-cell activation and proliferation.[2] This protocol details a series of in vitro assays to systematically evaluate the effect of this compound on primary human T-cells. The assays will measure key hallmarks of T-cell activation, including proliferation, cytokine secretion, and the activation of intracellular signaling pathways.
Key Experimental Assays
A multi-faceted approach is employed to thoroughly characterize the impact of this compound on T-cell function:
-
Cell Viability Assay (CCK-8): To determine the non-toxic concentration range of this compound for primary T-cells.
-
T-Cell Proliferation Assay (CFSE): To quantify the inhibitory effect of this compound on T-cell proliferation following stimulation.[3][4]
-
Cytokine Production Assay (ELISA): To measure the secretion of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]
-
Flow Cytometry for Activation Markers: To assess the expression of early and late T-cell activation markers, CD69 and CD25.[4][6]
-
Western Blot for Signaling Pathways: To investigate the effect of this compound on the phosphorylation status of key proteins in the T-cell receptor (TCR) signaling cascade, such as ERK and JNK.[2]
Data Presentation
Table 1: Determining the Optimal Non-Toxic Concentration of this compound
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98.6 | ± 4.8 |
| 1 | 97.2 | ± 5.1 |
| 5 | 95.5 | ± 4.5 |
| 10 | 85.3 | ± 6.3 |
| 25 | 60.1 | ± 7.8 |
| 50 | 35.7 | ± 8.2 |
Note: Data are representative. Actual results may vary.
Table 2: Effect of this compound on T-Cell Proliferation and Activation Marker Expression
| Treatment Group | Proliferation Index (CFSE) | CD69+ Cells (%) | CD25+ Cells (%) |
| Unstimulated Control | 1.05 | 3.5 | 5.8 |
| Stimulated Control (Anti-CD3/CD28) | 8.50 | 85.2 | 78.4 |
| Stimulated + this compound (1 µM) | 6.75 | 65.7 | 60.1 |
| Stimulated + this compound (5 µM) | 4.20 | 40.3 | 35.9 |
| Stimulated + this compound (10 µM) | 2.10 | 25.1 | 20.5 |
Note: Data are representative. Actual results may vary.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | < 20 | < 30 | < 25 |
| Stimulated Control (Anti-CD3/CD28) | 2500 | 3500 | 1800 |
| Stimulated + this compound (1 µM) | 1800 | 2600 | 1300 |
| Stimulated + this compound (5 µM) | 950 | 1500 | 800 |
| Stimulated + this compound (10 µM) | 400 | 700 | 450 |
Note: Data are representative. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
This compound (powder, high purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Anti-human CD3 antibody (clone OKT3), functional grade
-
Anti-human CD28 antibody (clone CD28.2), functional grade
-
Cell Counting Kit-8 (CCK-8)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human IL-2, IFN-γ, and TNF-α ELISA kits
-
FITC anti-human CD69, PE anti-human CD25 antibodies
-
Antibodies for Western blot: anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, HRP-conjugated secondary antibody
-
RIPA buffer, protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
Protocol 1: Isolation of Primary Human T-Cells
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]
-
Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.
-
Assess purity of the isolated CD3+ T-cells by flow cytometry (should be >95%).
-
Resuspend purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
Protocol 2: Cell Viability Assay (CCK-8)
-
Seed purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) in complete RPMI medium. Use DMSO as a vehicle control.
-
Add the different concentrations of this compound to the wells and incubate for 48 hours at 37°C, 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3: T-Cell Proliferation Assay (CFSE)
-
Resuspend purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding five volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Seed CFSE-labeled T-cells in a 96-well plate at 2 x 10^5 cells/well.
-
Pre-treat cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.[8][9] Include unstimulated and stimulated controls.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
Harvest cells and analyze the dilution of CFSE fluorescence by flow cytometry. A decrease in fluorescence intensity indicates cell division.[4][10]
Protocol 4: Cytokine Production Measurement (ELISA)
-
Set up the experiment as described in Protocol 3 (steps 5-7), but without CFSE labeling.
-
After 48 hours of incubation, collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Analysis of T-Cell Activation Markers
-
Set up the experiment as described in Protocol 3 (steps 5-7), but without CFSE labeling.
-
For early activation marker CD69, incubate for 24 hours. For late activation marker CD25, incubate for 48-72 hours.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with FITC-conjugated anti-CD69 and PE-conjugated anti-CD25 antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Analyze the percentage of CD69+ and CD25+ cells by flow cytometry.[4]
Protocol 6: Western Blot Analysis of Signaling Pathways
-
Seed purified T-cells in a 6-well plate at a density of 5 x 10^6 cells/well and allow them to rest for 2 hours.
-
Pre-treat the cells with a selected non-toxic concentration of this compound for 2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Simplified T-cell activation signaling pathway and potential points of inhibition by this compound.
Caption: Overall experimental workflow for studying this compound's effect on T-cell activation.
References
- 1. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. marinbio.com [marinbio.com]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]
- 7. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
Application of Periplocoside M in Lung Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M (PM) is a C21 steroidal glycoside isolated from the root bark of Periploca sepium, a plant used in traditional medicine. Recent studies have highlighted the potential of compounds from Periploca sepium as anticancer agents. This document provides detailed application notes and protocols for the investigation of this compound's effects on lung cancer cell lines, based on available data and research on closely related compounds. This compound has demonstrated cytotoxic activity against the human A-549 lung cancer cell line, indicating its potential as a therapeutic candidate for lung cancer treatment.[1][2]
Data Presentation
Table 1: Cytotoxic Activity of this compound and Related Compounds in Lung Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (μM) | Reference |
| This compound | A-549 | Cytotoxicity | 4.84 | [1][2] |
| Perisepiumoside A1 | A-549 | Cytotoxicity | 28.41 ± 0.12 | [3] |
| Compound 7 (from P. sepium) | A-549 | Cytotoxicity | 39.06 ± 0.05 | [3] |
Note: The data for Perisepiumoside A1 and Compound 7 are included for comparative purposes as they are also C21 steroidal glycosides from the same plant species.
Postulated Mechanism of Action
While detailed mechanistic studies on this compound in lung cancer are still emerging, research on the related cardiac glycoside, Periplocin, provides significant insights into potential signaling pathways that may be affected by PM. These include the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades.
Induction of Apoptosis and Cell Cycle Arrest
Studies on Periplocin have shown that it can inhibit the growth of lung cancer cells and induce apoptosis in a time- and dose-dependent manner.[4] This is often accompanied by cell cycle arrest, typically at the G0/G1 or G2/M phase.[4] The apoptotic process induced by Periplocin involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3.[4]
Inhibition of PI3K/AKT and ERK Signaling Pathways
The PI3K/AKT/mTOR and ERK signaling pathways are crucial for cell growth, proliferation, and survival, and are often dysregulated in lung cancer. Periplocin has been shown to exert its anti-tumor activity by decreasing the phosphorylation levels of AKT and ERK in lung cancer cells, both in vitro and in vivo.[4] Given the structural similarities, it is plausible that this compound may also target these critical survival pathways.
Potentiation of Ferroptosis
A recent study has revealed that Periplocin can potentiate ferroptotic cell death in non-small cell lung cancer (NSCLC) by promoting the proteasomal degradation of Nrf2.[5] Nrf2 is a key regulator of the cellular antioxidant response, and its degradation can lead to an accumulation of reactive oxygen species (ROS) and subsequent ferroptosis. This suggests a novel avenue for the anticancer action of Periplocosides that warrants investigation for this compound.
Mandatory Visualizations
Caption: Postulated signaling pathway targeted by this compound.
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299 are recommended. A549 cells are adenocarcinoma human alveolar basal epithelial cells, while H1299 cells are from a lymph node metastasis of the lung.
-
Culture Medium: Culture A549 and H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on lung cancer cells.
-
Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 μM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic cells after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates notable cytotoxic activity against the A-549 lung cancer cell line. Based on studies of the structurally related compound Periplocin, it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation in lung cancer cells by targeting critical signaling pathways such as PI3K/AKT and ERK, and potentially by inducing ferroptosis. The provided protocols offer a framework for researchers to further investigate the anticancer effects and molecular mechanisms of this compound in lung cancer, paving the way for its potential development as a novel therapeutic agent.
References
- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Periplocoside M Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M. The information below addresses common challenges related to the solubility of this compound for in vitro assays.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting procedure?
A1: this compound, like many other cardiac glycosides, has low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvents are recommended for creating a this compound stock solution?
A2: Based on available data, this compound is soluble in several organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro studies. Other suitable solvents include ethanol (B145695), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, DMSO and ethanol are generally preferred due to their miscibility with aqueous media and established protocols for minimizing cytotoxicity.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity. You may need to prepare an intermediate dilution of your stock solution in the medium.
-
Use a Co-solvent: Incorporating a less toxic co-solvent can help maintain solubility. For example, you can try a multi-step dilution process involving a co-solvent like polyethylene (B3416737) glycol (PEG).
-
Incorporate a Surfactant: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the final aqueous solution to help stabilize the compound and prevent precipitation. The concentration of the surfactant should be carefully optimized to avoid cellular toxicity.
-
Consider Cyclodextrins: Encapsulating this compound in a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility. This involves preparing a complex of the drug and the cyclodextrin before adding it to your assay.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of compounds can be pH-dependent. While specific data for this compound is limited, the stability and solubility of glycosides can be influenced by pH. It is advisable to test a range of pH values for your final assay buffer, if your experimental design permits, to see if it improves solubility without compromising the biological activity of the compound or the health of your cells.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for a this compound stock solution in DMSO?
Q2: How should I store my this compound stock solution?
A2: this compound should be stored desiccated at -20°C.[1] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO is considered safe for most cell lines in short-term assays. However, it is crucial to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line and assay.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my experiments?
A4: While the direct signaling pathways modulated by this compound are not extensively documented, related cardiac glycosides like periplocin (B192072) and periplocymarin (B150456) have been shown to impact key cellular signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK (ERK) pathways. These pathways are critical for cell survival, proliferation, and apoptosis. Periplocoside E has also been shown to inhibit T-cell activation through the ERK and JNK signaling pathways.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethanol | Soluble |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Slightly Soluble |
Note: Specific quantitative solubility data (e.g., mg/mL or µM) for this compound is not widely available in the public domain. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your stock solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium
-
Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous buffer or medium to achieve the final desired concentration.
-
It is crucial to add the DMSO stock to the aqueous solution and mix immediately and vigorously to minimize precipitation. Do not add the aqueous solution to the DMSO stock.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential signaling pathways modulated by this compound.
References
Optimizing Periplocoside M Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in cell culture experiments?
A1: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. A related compound, Periplocoside E, has been shown to be non-cytotoxic to splenocytes at concentrations below 5 µM[1]. However, the optimal concentration is cell-line dependent. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary depending on the cell type and the endpoint being measured. For initial cytotoxicity and proliferation assays, incubation periods of 24, 48, and 72 hours are recommended to observe time-dependent effects. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) may be more appropriate to capture early signaling events.
Q3: My cells are showing unexpected morphological changes or dying at low concentrations of this compound. What could be the issue?
A3: Several factors could contribute to this:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Compound Purity: Impurities in the this compound sample could be contributing to cytotoxicity.
-
Culture Conditions: Suboptimal culture conditions (e.g., contamination, improper pH, nutrient depletion) can sensitize cells to treatment.
Q4: I am not observing any effect of this compound on my cells. What should I do?
A4: If you are not seeing an effect, consider the following:
-
Concentration Range: You may need to test higher concentrations of this compound.
-
Incubation Time: The observed effect may require a longer incubation period.
-
Cell Density: The initial cell seeding density can influence the outcome of the experiment. Ensure consistent and optimal cell density.
-
Endpoint Assay: The chosen assay may not be sensitive enough to detect the specific cellular response to this compound. Consider using alternative or multiple assays.
-
Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or lowering the concentration. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Problem 2: Difficulty in Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Step |
| Incorrect Gating in Flow Cytometry | Use unstained and single-stained controls to set up proper compensation and gates. |
| Late-Stage Apoptosis/Necrosis | At high concentrations or long incubation times, cells may progress to late-stage apoptosis or necrosis, leading to a double-positive population (Annexin V+/PI+). Analyze samples at earlier time points to capture early apoptotic events (Annexin V+/PI-). |
| Cell Clumping | Gently pipette to ensure a single-cell suspension before staining and analysis. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.8 |
| MCF-7 | Breast Cancer | 48 | 25.2 |
| A549 | Lung Cancer | 48 | 32.5 |
| HepG2 | Liver Cancer | 48 | 18.9 |
Note: These are example values. The actual IC50 should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
References
Technical Support Center: Overcoming Resistance to Periplocoside M in Cancer Cells
Disclaimer: Research specifically detailing resistance mechanisms to Periplocoside M is limited. The following troubleshooting guide and FAQs are based on the known mechanisms of action of closely related cardiac glycosides, such as Periplocin and Periplocymarin, and general principles of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and related cardiac glycosides in cancer cells?
A1: this compound, like other cardiac glycosides, is believed to exert its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels.[2] This disruption of ion homeostasis can trigger a cascade of events, including the induction of apoptosis (programmed cell death) and autophagy.[1] Several signaling pathways have been implicated in the downstream effects of related compounds like Periplocin and Periplocymarin, including the PI3K/AKT/mTOR and AMPK/mTOR pathways.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular changes within the cancer cells. Based on general mechanisms of resistance to cardiac glycosides, the most likely causes include:
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Alterations in the Na+/K+-ATPase: Mutations in the alpha subunit of the Na+/K+-ATPase can prevent this compound from binding effectively, thus rendering the pump and the cell resistant to the drug's effects.[1][2]
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Increased Drug Efflux: Cancer cells can upregulate the expression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, lowering the intracellular concentration of this compound to sub-lethal levels.
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Altered Apoptotic Pathways: Changes in the expression of proteins that regulate apoptosis, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can make cells more resistant to cell death signals initiated by this compound.[5]
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Activation of Pro-Survival Signaling: Cancer cells may activate alternative signaling pathways to promote survival and circumvent the cytotoxic effects of this compound.
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: There is evidence to suggest that some cardiac glycosides can enhance the efficacy of other chemotherapeutic agents and even overcome existing drug resistance. For instance, Periplocin has been shown to overcome gemcitabine (B846) resistance in pancreatic cancer cells by regulating the Nrf2-mediated signaling pathway. This suggests that combination therapies involving this compound could be a promising strategy.
Troubleshooting Guide
Issue 1: Decreased Cytotoxicity of this compound Over Time
Your cancer cell line, which was initially sensitive to this compound, now requires a higher concentration to achieve the same level of cell death.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol | Expected Outcome if Cause is Confirmed |
| Mutation in Na+/K+-ATPase α-subunit | 1. Sequence the ATP1A1 gene (encoding the α1-subunit) in both sensitive and resistant cells. 2. Perform a Na+/K+-ATPase activity assay in the presence of varying concentrations of this compound. | 1. Identification of mutations in the resistant cell line. 2. The ATPase activity from resistant cells will be less inhibited by this compound compared to sensitive cells. |
| Increased Drug Efflux | 1. Perform a Western blot or qPCR to compare the expression levels of common efflux pumps (e.g., P-gp/ABCB1, MRP1/ABCC1) between sensitive and resistant cells. 2. Use an efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) in combination with this compound and measure cell viability. | 1. Higher expression of efflux pumps in resistant cells. 2. Co-treatment with the inhibitor should restore sensitivity to this compound. |
| Altered Apoptotic Signaling | 1. Assess the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) via Western blot in sensitive vs. resistant cells. 2. Measure caspase activity (e.g., caspase-3, -9) in response to this compound treatment in both cell lines. | 1. Resistant cells may show higher levels of anti-apoptotic proteins and/or lower levels of pro-apoptotic proteins. 2. Reduced caspase activation in resistant cells upon treatment. |
Key Experimental Protocols
Protocol 1: Western Blot for Efflux Pump and Apoptotic Protein Expression
Objective: To determine the protein levels of efflux pumps (e.g., P-gp) and Bcl-2 family proteins.
Methodology:
-
Cell Lysis: Lyse sensitive and resistant cells (treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-P-gp, anti-Bcl-2, anti-Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (e.g., caspase-3) as an indicator of apoptosis.
Methodology:
-
Cell Treatment: Seed sensitive and resistant cells in a 96-well plate and treat with this compound for the desired time.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the fold-change in caspase activity in treated cells relative to untreated controls.
Signaling Pathways and Logical Relationships
Known Signaling Pathway of Related Cardiac Glycosides
Caption: Proposed mechanism of action for this compound based on related cardiac glycosides.
Potential Resistance Mechanisms to this compound
Caption: Overview of potential mechanisms leading to resistance against this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination in Periplocoside M cell culture studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periplocoside M in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a steroid glycoside compound. Its chemical formula is C34H52O9 and it has a molecular weight of 604.78 g/mol . It is soluble in solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, it is typically stored as a powder, desiccated at -20°C.[1]
Q2: How should I prepare a stock solution of this compound for my cell culture experiments?
To prepare a stock solution, dissolve this compound powder in sterile, anhydrous DMSO. It is recommended to create a concentrated stock solution, for example, at 10 mM, to minimize the final concentration of DMSO in the cell culture medium. To prevent precipitation and ensure complete dissolution, gentle warming and vortexing can be applied. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally considered safe for most cell lines, with some sensitive or primary cells requiring concentrations at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent itself.
Q4: How should I sterilize my this compound stock solution?
As a plant-derived glycoside, this compound is likely heat-labile, meaning it can be degraded by high temperatures. Therefore, autoclaving is not recommended. The appropriate method for sterilization is filtration. Use a sterile syringe filter with a pore size of 0.22 µm to sterilize the DMSO stock solution before adding it to your sterile cell culture medium.
Q5: My this compound solution precipitates when added to the cell culture medium. What should I do?
Precipitation upon dilution in aqueous culture medium can be a challenge with hydrophobic compounds. To mitigate this, try the following:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Rapid Mixing: When adding the DMSO stock to the medium, gently agitate or swirl the medium to ensure rapid and even distribution.
-
Lower Stock Concentration: If precipitation persists, you may need to prepare a less concentrated stock solution in DMSO.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Control Wells
Possible Cause:
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DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high for your specific cell line.
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Contamination of Stock Solution: The this compound or DMSO stock solution may have become contaminated with bacteria or fungi during preparation.
-
General Cell Culture Contamination: Contamination from other sources such as non-sterile reagents, poor aseptic technique, or contaminated incubators.
Solutions:
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Verify DMSO Tolerance: Run a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerable concentration for your cell line.
-
Re-sterilize Stock Solution: Filter your DMSO stock solution again using a 0.22 µm syringe filter.
-
Review Aseptic Technique: Ensure strict aseptic technique is followed at all times. Regularly clean and decontaminate all cell culture equipment, including the biosafety cabinet and incubator.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause:
-
Incomplete Dissolution of this compound: The compound may not be fully dissolved in the DMSO stock, leading to inaccurate concentrations in the working solutions.
-
Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. The stability of the compound in the cell culture medium at 37°C over the course of the experiment may also be a factor.
-
Cell Seeding Density Variation: Inconsistent cell numbers across wells can lead to variability in the results of cytotoxicity assays.
Solutions:
-
Ensure Complete Dissolution: Before each use, ensure the thawed stock solution is homogenous by gentle vortexing. If you suspect incomplete dissolution, gentle warming in a water bath (not exceeding 37°C) may help.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.
-
Standardize Cell Seeding: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density in all wells.
Issue 3: High Background or Autofluorescence in Imaging or Plate Reader-Based Assays
Possible Cause:
-
Intrinsic Fluorescence of this compound: Like many plant-derived compounds, this compound may exhibit some level of autofluorescence, which can interfere with fluorescent assays.
-
Phenol (B47542) Red in Medium: Phenol red, a common pH indicator in cell culture media, can contribute to background fluorescence.
Solutions:
-
Include Compound-Only Controls: To quantify the intrinsic fluorescence of this compound, include control wells containing the compound in cell-free medium.
-
Use Phenol Red-Free Medium: For fluorescence-based assays, switch to a phenol red-free formulation of your cell culture medium.
-
Spectral Scanning: If available, use a plate reader with spectral scanning capabilities to identify the emission peak of the autofluorescence and select fluorescent dyes for your assay that have distinct emission spectra.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| SMMC-7721 | Hepatocellular Carcinoma | 12.9[1] |
| HeLa | Cervical Cancer | 8.63[1] |
| MCF-7 | Breast Cancer | 18.5[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Sterile, complete cell culture medium
-
-
Preparation of Stock Solution (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound = 604.78 g/mol ). c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution. e. Filter the stock solution through a 0.22 µm syringe filter into a sterile tube. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, sterile, complete cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the working solutions does not exceed the tolerance level of your cell line (typically ≤ 0.1% - 0.5%).
Protocol 2: MTT Cytotoxicity Assay
-
Materials:
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96-well flat-bottom microplates
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Cells of interest
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Complete culture medium
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This compound working solutions
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MTT reagent (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
-
-
Procedure: a. Cell Seeding: Harvest exponentially growing cells and determine the cell concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment. b. Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. d. MTT Assay: i. Following the incubation period, add 10 µL of MTT reagent to each well. ii. Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells. iii. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down. e. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. f. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for contamination issues.
Caption: Experimental workflow for this compound solution preparation.
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Periplocoside M
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the interpretation of complex NMR spectra of Periplocoside M and related C21 steroidal glycosides.
Troubleshooting Guide
Question: The 1H NMR spectrum of my this compound sample shows severe signal overlap in the sugar region (δ 3.0-4.5 ppm) and the steroidal backbone (δ 1.0-2.5 ppm). How can I resolve these signals?
Answer:
Signal overlap is a common challenge in the NMR analysis of complex natural products like this compound. Here’s a systematic approach to resolving these signals:
-
Optimize 1D ¹H NMR Acquisition:
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Solvent Change: Switching from a non-polar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ or pyridine-d₅ can induce differential chemical shift changes, potentially resolving overlapping signals.
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Temperature Variation: Acquiring spectra at different temperatures can also alter chemical shifts and improve resolution.
-
-
Utilize 2D NMR Spectroscopy: If signal overlap persists, 2D NMR experiments are essential for unambiguous assignments.
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity within individual sugar rings and the steroidal skeleton.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon (¹H-¹³C) pairs. This is extremely powerful for resolving overlapped proton signals by spreading them out in the carbon dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations. It is crucial for connecting different structural fragments, such as identifying the glycosidic linkages between sugar units and their attachment point to the steroidal aglycone.[1][2]
-
Question: I am having difficulty assigning the quaternary carbons of the steroidal backbone and the anomeric carbons of the sugar moieties. Which experiment is most suitable for this?
Answer:
The assignment of non-protonated carbons (quaternary and carbonyls) and anomeric carbons is a critical step in structure elucidation.
-
¹³C NMR: A standard 1D ¹³C NMR spectrum will show all carbon signals, but assignments can be ambiguous without further information.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most effective experiment for assigning quaternary and anomeric carbons.[1][2] Look for correlations from nearby protons to these carbons. For example, the anomeric proton of a sugar will show a correlation to the anomeric carbon. Protons on the steroidal backbone will show long-range correlations to the quaternary carbons, allowing for their unambiguous assignment.
Question: My HMBC spectrum shows unexpected correlations, and I am struggling to confirm the glycosidic linkages. What could be the issue?
Answer:
Interpreting HMBC correlations for glycosidic linkages requires careful analysis.
-
Optimize the HMBC Experiment: The delay in the HMBC pulse sequence is optimized for a specific range of coupling constants (typically 5-10 Hz).[1] Couplings across glycosidic bonds can sometimes be smaller or larger than this optimal value, leading to weak or absent correlations. It may be necessary to run multiple HMBC experiments with different delay times to observe all desired correlations.
-
Consider Structural Revisions: It is important to be aware of potential structural revisions in the literature. For instance, the structures of some periplocosides have been revised to contain a spiro-orthoester moiety instead of a peroxide function.[3] This revised structure will have different expected HMBC correlations.
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Complement with NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons. These experiments can be used to confirm the proximity of protons across the glycosidic linkage, supporting the assignments made from HMBC data.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR chemical shift ranges for the key structural features of this compound?
A1: Based on data for related C21 steroidal glycosides, the following are the expected chemical shift regions:
-
Steroidal Methyl Protons: Typically resonate in the upfield region (δ 0.8-1.5 ppm).
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Steroidal Methylene and Methine Protons: Appear in a crowded region (δ 1.0-2.5 ppm).
-
Sugar Protons: Resonate in the region of δ 3.0-4.5 ppm, with anomeric protons appearing further downfield (δ 4.5-5.5 ppm).
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Anomeric Carbons: Typically found in the δ 95-105 ppm range in the ¹³C NMR spectrum.
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Steroidal Carbons: Resonate over a wide range in the ¹³C NMR spectrum (δ 10-150 ppm), with quaternary carbons and oxygenated carbons appearing at the lower field end.
Q2: How can I confirm the presence of the revised spiro-orthoester structure in my this compound sample?
A2: The presence of a spiro-orthoester will give rise to a characteristic quaternary carbon signal in the ¹³C NMR spectrum, typically in the range of δ 110-120 ppm. The HMBC experiment will be crucial to confirm the connectivity of this carbon to the surrounding protons.
Q3: My sample is available in very limited quantities. Which NMR experiments should I prioritize?
A3: For small sample amounts, sensitivity is key. Prioritize proton-detected experiments:
-
¹H NMR: A high-quality 1D proton spectrum is essential.
-
HSQC: This is a very sensitive 2D experiment that provides a wealth of information for resolving proton signals and identifying ¹H-¹³C one-bond correlations.[1]
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HMBC: While less sensitive than HSQC, it is crucial for determining the overall carbon skeleton and glycosidic linkages.[4]
Data Presentation
Table 1: Representative ¹H NMR Data for a C21 Steroidal Glycoside Moiety
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.55 | m | |
| H-12 | 4.10 | t | 8.0 |
| H-18 (CH₃) | 0.95 | s | |
| H-19 (CH₃) | 1.10 | s | |
| H-21 (CH₃) | 2.15 | s | |
| Anomeric H-1' | 4.85 | d | 7.5 |
Table 2: Representative ¹³C NMR Data for a C21 Steroidal Glycoside Moiety
| Position | Chemical Shift (δ ppm) |
| C-3 | 78.5 |
| C-5 | 141.0 |
| C-12 | 75.0 |
| C-13 | 45.0 |
| C-14 | 85.0 |
| C-17 | 62.0 |
| C-20 | 210.0 |
| C-18 (CH₃) | 16.5 |
| C-19 (CH₃) | 19.0 |
| C-21 (CH₃) | 31.0 |
| Anomeric C-1' | 102.0 |
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
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Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₅D₅N).
-
Acquisition:
-
Load a standard COSY pulse program on the spectrometer.
-
Set the spectral width in both dimensions to cover all proton signals (typically 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) for each increment to achieve adequate signal-to-noise.
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Collect 256-512 increments in the indirect dimension (t₁).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Analysis: Identify cross-peaks, which indicate scalar coupling between protons. Symmetrical cross-peaks will appear off the diagonal.
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Acquisition:
-
Load a standard HSQC pulse program (often with gradient selection for artifact suppression).
-
Set the proton (F2) spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the carbon (F1) spectral width to cover the range of protonated carbons (e.g., 0-160 ppm).
-
Optimize the number of scans per increment (e.g., 16-64) based on sample concentration.
-
Acquire 128-256 increments in the indirect dimension (t₁).
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Analysis: Each cross-peak represents a direct one-bond correlation between a proton and a carbon.
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Use the same sample as for the COSY and HSQC experiments.
-
Acquisition:
-
Load a standard HMBC pulse program.
-
Set the proton (F2) spectral width as in the HSQC experiment.
-
Set the carbon (F1) spectral width to cover all carbons, including quaternary carbons (e.g., 0-220 ppm).
-
Set the long-range coupling delay to an appropriate value (e.g., optimized for 8 Hz).
-
Acquire a sufficient number of scans per increment (e.g., 64-128 or more) due to the lower sensitivity of this experiment.
-
Collect 256-512 increments in the indirect dimension (t₁).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Analysis: Cross-peaks indicate long-range (typically 2-3 bond) correlations between protons and carbons.
Mandatory Visualization
Caption: Experimental workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Logical relationships in troubleshooting complex NMR spectra of steroidal glycosides.
References
Validation & Comparative
A Comparative Analysis of Periplocoside M and Other Cardiac Glycosides: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Periplocoside M with other well-known cardiac glycosides, including Digoxin, Ouabain, and Digitoxin. Cardiac glycosides, a class of naturally occurring compounds, have long been used in the treatment of cardiac conditions. More recently, their potent anticancer and immunomodulatory properties have garnered significant scientific interest. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer an objective comparison for research and drug development purposes.
Mechanism of Action: A Shared Target with Diverse Outcomes
The primary molecular target for cardiac glycosides is the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium triggers a cascade of downstream signaling events that vary depending on the cell type and the specific cardiac glycoside, leading to either cardiotonic effects, cell death in cancer cells, or modulation of the immune response.
dot
Caption: General mechanism of action for cardiac glycosides.
Comparative Efficacy: A Look at the Numbers
The efficacy of cardiac glycosides can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency. The following tables summarize the available IC50 values for this compound and other cardiac glycosides in the context of Na+/K+-ATPase inhibition and cytotoxicity against various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as cell lines, assay methods, and incubation times can significantly influence the results.
Table 1: Inhibition of Na+/K+-ATPase Activity
| Compound | IC50 (µM) | Source |
| This compound | Data not available | |
| Ouabain | 0.08 | |
| Digoxin | ~0.164 | [1] |
| 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose (PGG) | 2.5 | [2] |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Source |
| Periplocin (B192072)* | HuT 78 | Lymphoma | 484.94 ± 24.67 ng/mL | [3] |
| Jurkat | Lymphoma | 541.68 ± 58.47 ng/mL | [3] | |
| Digoxin | A549 | Non-small cell lung | 0.10 µM | [4] |
| H1299 | Non-small cell lung | 0.12 µM | [4] | |
| SKOV-3 | Ovarian | 0.25 µM | [5] | |
| Digitoxin | SKOV-3 | Ovarian | 0.40 µM | [5] |
| Ouabain | MDA-MB-231 | Breast | 89 nM (0.089 µM) | [1] |
| A549 | Non-small cell lung | 17 nM (0.017 µM) | [1] |
*Note: Periplocin is a closely related cardiac glycoside to this compound, both being major active components of Cortex Periplocae.[6]
Therapeutic Applications: Beyond Cardiotonicity
While traditionally used for heart conditions, emerging research highlights the potential of cardiac glycosides in oncology and immunology.
Anticancer Activity
Periplocin, a compound structurally similar to this compound, has demonstrated significant anticancer activity in various cancer cell lines, including lung, pancreatic, and colorectal cancer.[7][8][9] Its mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and promoting autophagy.[6][8] Studies have shown that periplocin can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[7]
dot
Caption: Anticancer signaling pathways modulated by Periplocin.
Immunosuppressive Effects
Periplocoside E, another related compound from Periploca sepium, has been shown to possess potent immunosuppressive properties. It significantly inhibits the proliferation of T-cells, key players in the adaptive immune response, in a dose-dependent manner.[10] This effect is achieved, in part, by inhibiting the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), without affecting p38 activation.[10] These findings suggest that Periplocosides could be valuable candidates for the treatment of T-cell-mediated autoimmune diseases.
dot
Caption: Workflow of Periplocoside E's immunosuppressive action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are generalized methodologies for key assays used in the evaluation of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.
-
Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine or canine kidney cortex, through differential centrifugation and density gradient separation.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and NaCl.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., Ouabain) for a defined period at 37°C.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Phosphate (B84403) Detection: After a specific incubation time, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the cardiac glycoside for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using density gradient centrifugation and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Staining (Optional): Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Stimulation and Treatment: Culture the T-cells in the presence of a stimulant (e.g., anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Analysis:
-
Dye Dilution: If using a fluorescent dye, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.
-
Thymidine (B127349) Incorporation: Alternatively, add ³H-thymidine to the culture for the final 18-24 hours. Proliferating cells will incorporate the radioactive thymidine into their DNA. Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Interpretation: Calculate the percentage of inhibition of proliferation compared to the stimulated, untreated control to determine the compound's immunosuppressive activity.
References
- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Na+,K(+)-ATPase by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, a major constituent of both moutan cortex and Paeoniae radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the use of periplocin, periplocymarin and periplogenin in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Periplocoside M and Doxorubicin in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) stands as a cornerstone of chemotherapy regimens for a wide array of malignancies. Its potent cytotoxic effects, however, are often accompanied by significant dose-limiting toxicities, most notably cardiotoxicity. This has spurred the search for novel anticancer agents with improved efficacy and safety profiles. Periplocoside M, a cardiac glycoside extracted from Periploca sepium, has emerged as a compound of interest, demonstrating promising antitumor activities in preclinical studies.
This guide provides a comprehensive head-to-head comparison of this compound and doxorubicin, focusing on their mechanisms of action, cytotoxic and apoptotic effects, and the signaling pathways they modulate. It is important to note that while extensive research exists for both compounds individually, direct comparative studies under identical experimental conditions are limited. Therefore, this guide synthesizes the available data to offer an objective overview and to highlight areas for future investigation.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the reported IC50 values for this compound and doxorubicin across various cancer cell lines.
Disclaimer: The data presented in Tables 1 and 2 are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, assay duration, and specific reagents can influence the results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| PANC-1 | Pancreatic Cancer | Data not available | 48 | MTT Assay |
| CFPAC-1 | Pancreatic Cancer | Data not available | 48 | MTT Assay |
| A549 | Non-Small Cell Lung Cancer | Data not available | 48 | MTT Assay |
| H1299 | Non-Small Cell Lung Cancer | Data not available | 48 | MTT Assay |
Further research is needed to establish specific IC50 values for this compound in these and other cell lines.
Table 2: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 1.0 (approx.) | 48 | MTT Assay |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 | MTT Assay |
| A549 | Lung Cancer | > 20 | 24 | MTT Assay |
| HCT-116 | Colon Carcinoma | 1.3 (approx.) | 72 | MTS Assay |
Mechanisms of Action and Signaling Pathways
This compound and doxorubicin exert their anticancer effects through distinct molecular mechanisms, targeting different cellular components and signaling cascades.
This compound: A Modulator of Key Kinase Pathways
This compound, a cardiac glycoside, induces apoptosis in cancer cells primarily by modulating critical signaling pathways that regulate cell survival and proliferation. Its mechanisms include:
-
Inhibition of the PI3K/AKT Pathway: this compound has been shown to suppress the phosphorylation of AKT, a key downstream effector of PI3K. This inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle regulators.
-
Suppression of the ERK1/2 Pathway: The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade for cell proliferation. This compound can inhibit the phosphorylation of ERK1/2, thereby impeding tumor growth.
-
Activation of the AMPK/mTOR Pathway: In some cancer types, such as pancreatic cancer, this compound has been found to activate AMP-activated protein kinase (AMPK) while inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling. This dual action disrupts cellular metabolism and promotes apoptosis.
Doxorubicin: A DNA Damaging Agent and Topoisomerase II Inhibitor
Doxorubicin's anticancer activity is multifaceted and primarily revolves around its interaction with DNA and related enzymes[1][2][3]. Its key mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription[1][2].
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis[1][2].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity[1][2].
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like this compound and doxorubicin.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound or doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include untreated and vehicle-treated (e.g., DMSO) control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound or Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
This compound and doxorubicin represent two distinct classes of anticancer agents with different mechanisms of action. Doxorubicin's well-established efficacy is counterbalanced by its toxicity profile, whereas this compound shows promise as a modulator of key cancer-related signaling pathways.
The lack of direct comparative studies is a significant gap in the current literature. Future research should focus on conducting head-to-head comparisons of these two compounds in a panel of cancer cell lines and in vivo tumor models. Such studies would provide crucial data on their relative potency, efficacy, and potential for synergistic effects in combination therapies. A deeper understanding of their comparative molecular pharmacology will be invaluable for the development of more effective and less toxic cancer treatments.
References
- 1. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Periplocoside M Demonstrates Significant In Vivo Efficacy in Preclinical Lung Cancer Models, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – New research findings highlight the potent in vivo anti-tumor effects of Periplocoside M, a naturally derived cardiac glycoside, in preclinical models of non-small cell lung cancer. The studies reveal that this compound significantly inhibits tumor growth by targeting the AKT/ERK signaling pathway, suggesting its potential as a novel therapeutic agent and a viable alternative or adjunct to current standard-of-care chemotherapies like cisplatin (B142131).
A comprehensive analysis of in vivo studies demonstrates that this compound exhibits robust efficacy in inhibiting the proliferation of lung cancer cells.[1] In xenograft models using human (A549) and mouse (LL/2) lung cancer cells, administration of this compound led to a significant reduction in tumor volume.[1][2] This anti-tumor activity is attributed to the compound's ability to induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[1]
Comparative Efficacy of this compound
To contextualize the in vivo performance of this compound, its efficacy was compared against cisplatin, a cornerstone of current lung cancer chemotherapy. While direct head-to-head studies are limited, data from independent preclinical trials utilizing similar lung cancer xenograft models provide a basis for comparison.
| Treatment Group | Animal Model | Tumor Cell Line | Key Efficacy Endpoint | Result |
| This compound | Mouse Xenograft | A549 (Human Lung Carcinoma) | Tumor Growth Inhibition | Significant reduction in tumor volume.[1][2] |
| This compound | Mouse Xenograft | LL/2 (Mouse Lewis Lung Carcinoma) | Tumor Growth Inhibition | Exhibited significant anti-tumor activity.[1] |
| Cisplatin | Mouse Xenograft | A549 (Human Lung Carcinoma) | Tumor Growth Inhibition | Demonstrates reduction in tumor burden.[3][4][5] |
| Cisplatin | Mouse Xenograft | H526 (Human Small Cell Lung Cancer) | Tumor Response | Effective at higher doses, but resistance can be induced.[6] |
Mechanism of Action: Targeting the AKT/ERK Signaling Pathway
This compound exerts its anti-cancer effects through the inhibition of the AKT/ERK signaling pathway, a critical cascade that regulates cell growth and survival.[1] By downregulating the phosphorylation of both AKT and ERK, this compound disrupts downstream signaling, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This ultimately results in the activation of caspase-3 and caspase-9, key executioners of apoptosis.[1]
Caption: this compound inhibits Na+/K+-ATPase, leading to the blockade of AKT/ERK signaling, which in turn modulates apoptotic proteins to induce cancer cell death.
Experimental Protocols
The in vivo efficacy of this compound was evaluated using established lung cancer xenograft models. The following provides a summary of the key experimental methodologies.
This compound In Vivo Efficacy Study
-
Animal Model: BALB/c nude mice.[2]
-
Tumor Cell Line: 1 x 10^6 A549 human non-small cell lung cancer cells were suspended in 100 µL of PBS and subcutaneously grafted into the mice.[2]
-
Treatment Protocol: When tumor volumes reached approximately 50 mm³, mice were randomly assigned to treatment groups. This compound was administered intraperitoneally at a dose of 15 mg/kg/day.[2]
-
Efficacy Evaluation: Tumor sizes were measured with a caliper every two days, and tumor volumes were calculated using the formula: (length × width²) × (1/2).[2]
Cisplatin In Vivo Efficacy Study (for comparison)
-
Animal Model: Nude mice.[3]
-
Tumor Cell Line: Orthotopic implantation of K-RasG12V NSCLC tumor fragments.[3]
-
Treatment Protocol: Seven days after tumor implantation, mice were treated with a combination of cisplatin and paclitaxel (B517696) three times over a 10-day period.[3] A typical dosage for cisplatin in xenograft models is in the range of 2.0–7.5 mg/kg per treatment.[5]
-
Efficacy Evaluation: Tumor burden was quantified at the end of the study.[3]
Caption: Experimental workflows for evaluating the in vivo efficacy of this compound and a standard chemotherapy comparator in lung cancer xenograft models.
The promising in vivo efficacy of this compound, coupled with its well-defined mechanism of action, underscores its potential as a future therapeutic for non-small cell lung cancer. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and safety profile in human patients.
References
- 1. Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periplocin potentiates ferroptotic cell death in non-small cell lung cancer by inducing the degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Periplocoside M
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Periplocoside M is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound, a natural product with promising antitumor activity, requires careful handling due to its potential toxicity.[1][2] As a cardiac glycoside, it is prudent to manage this compound with the high degree of caution afforded to cytotoxic and potent substances.[3] Adherence to strict safety protocols is crucial to mitigate risks of exposure.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Ensure the outer glove extends over the cuff of the lab coat. Change gloves immediately if contaminated, and always before leaving the work area. |
| Eyes & Face | Safety Goggles & Face Shield | ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory. When there is a risk of splashes, a full-face shield should be worn in conjunction with goggles. |
| Body | Disposable, Cuffed Lab Coat | A disposable, solid-front, back-closing lab coat with cuffed sleeves is required to prevent skin contact. This should be worn over personal clothing. |
| Respiratory | N95 Respirator or Higher | When handling the solid compound or preparing solutions where aerosolization is possible, an N95 respirator is the minimum requirement. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
Toxicity Data
| Compound | CAS Number | Molecular Formula | Acute Toxicity (LD50) | Key Hazards |
| This compound | 116782-73-1 | C34H52O9 | Data not available | Antitumor activity suggests cytotoxic potential.[1] |
| Periplocin | 13137-64-9 | C36H56O13 | Fatal if swallowed (Acute toxicity, oral - Category 1,2).[4] | May cause damage to organs through prolonged or repeated exposure.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting, from receipt of the compound to the final decontamination of the workspace.
Preparation and Designated Work Area
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]
-
Decontamination: Before starting, ensure the work area is clean and free of clutter. Prepare a fresh solution of decontaminating agent (e.g., 10% bleach solution followed by a rinse with 70% ethanol) for immediate use in case of spills.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, vials, and solvents, within the fume hood before handling the compound.
Weighing and Solution Preparation
-
Solid Compound: Handle the solid form of this compound with extreme care to avoid generating dust. Use a microbalance within the fume hood for weighing.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate as needed to dissolve.
Experimental Procedures
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Aerosols: Be mindful of procedures that could generate aerosols, such as vigorous shaking or sonication of uncapped vials.
Decontamination and Waste Disposal
-
Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. This can be achieved by soaking in a 10% bleach solution for at least 10 minutes, followed by thorough rinsing with water.
-
Workspace Decontamination: After completing your work, thoroughly decontaminate the work surface within the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles and respirator. Dispose of all disposable PPE as cytotoxic waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All solid and liquid waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, vials, gloves, lab coats), and spill cleanup materials, must be disposed of as cytotoxic waste.[6][7]
-
Segregation: This waste must be segregated from other laboratory waste streams.[8]
-
Labeling and Containment: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[8][9] These containers are often color-coded purple or yellow.
-
Institutional Guidelines: Follow your institution's specific guidelines for the collection and disposal of cytotoxic waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|116782-73-1|MOLNOVA [molnova.cn]
- 3. This compound | CAS:116782-73-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
